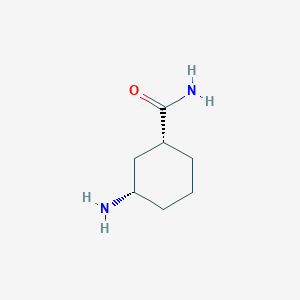
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-amine is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methoxy groups (-OCH₃) at the 6th and 7th positions and an amine group (-NH₂) at the 1st position on the isoquinoline ring structure. Isoquinolines are known for their diverse biological activities and applications in various fields of science and industry.
Synthetic Routes and Reaction Conditions:
Nitroalkane Method: One common synthetic route involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA). This method produces 6,7-dimethoxy-3,4-dihydroisoquinoline.
Enamine Formation: Another approach involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form with acyl iso(thio)cyanates, yielding 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the nitro group in the compound to an amine group.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Substituted isoquinolines with various functional groups at different positions.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their biological activities, including potential therapeutic effects.
Medicine: Research is ongoing to explore its use in the development of new drugs, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6,7-dimethoxy-3,4-dihydroisoquinolin-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an antagonist of muscarinic M4 receptors, which are involved in various physiological processes. The compound's binding affinity and selectivity for these receptors play a crucial role in its mechanism of action.
Comparación Con Compuestos Similares
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-amine is compared with other similar compounds, such as:
Isoquinoline: The parent compound without methoxy groups.
3,4-Dihydroisoquinoline: A partially hydrogenated version of isoquinoline.
Other Dimethoxyisoquinolines: Isoquinolines with methoxy groups at different positions.
Uniqueness: The presence of methoxy groups at the 6th and 7th positions and the amine group at the 1st position make this compound unique compared to other isoquinolines. These functional groups contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6,7-dimethoxy-3,4-dihydroisoquinolin-1-amine |
InChI |
InChI=1S/C11H14N2O2/c1-14-9-5-7-3-4-13-11(12)8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H2,12,13) |
Clave InChI |
JVPUZUTVEGLNSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CCN=C2N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15360935.png)


![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)


![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)





